

A Comparative Analysis of PSMA4 Orthologs for Researchers and Drug Development Professionals

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An in-depth guide to the Proteasome Subunit Alpha Type-4 (PSMA4), offering a comparative analysis of its orthologs in key model organisms: Homo sapiens (human), Mus musculus (mouse), and Rattus norvegicus (rat). This guide provides a comprehensive overview of PSMA4's structure, function, and involvement in critical cellular signaling pathways, supported by experimental data and detailed protocols.

Proteasome Subunit Alpha Type-4 (PSMA4) is a crucial component of the 20S proteasome core complex, a sophisticated cellular machinery responsible for the degradation of most intracellular proteins.[1] This process is essential for maintaining protein homeostasis, removing damaged or misfolded proteins, and regulating the levels of key signaling molecules. Given its central role in cellular function, PSMA4 is a protein of significant interest in various research fields, including cancer biology and neurodegenerative diseases. This guide provides a comparative analysis of PSMA4 orthologs in humans, mice, and rats, highlighting their conserved features and subtle differences.

Quantitative Comparison of PSMA4 Orthologs

The following table summarizes the key quantitative data for PSMA4 orthologs in human, mouse, and rat, facilitating a direct comparison of their fundamental properties.



Feature	Human PSMA4	Mouse PSMA4	Rat PSMA4
UniProt ID	P25789	Q9R1P0	P30656
Gene Name	PSMA4	Psma4	Psma4
Protein Length (amino acids)	261	261	261
Molecular Weight (Da)	29,484	29,452	29,428
Theoretical Isoelectric Point (pl)	6.97	6.97	6.97
Sequence Identity to Human	100%	98.5%	98.1%

Post-Translational Modifications

Post-translational modifications (PTMs) play a critical role in regulating protein function. While comprehensive data on PTMs for all PSMA4 orthologs is still an active area of research, several modifications have been identified, primarily in human PSMA4.



Modification	Human PSMA4	Mouse PSMA4	Rat PSMA4
Ubiquitination	Lys54, Lys64, Lys67, Lys127, Lys176, Lys195, Lys199[2]	Likely conserved, but specific sites not experimentally confirmed in publicly available data.	Likely conserved, but specific sites not experimentally confirmed in publicly available data.
Phosphorylation	Phosphorylation has been detected in large-scale phosphoproteomic studies of human, mouse, and rat tissues, though specific sites on PSMA4 are not consistently reported across all studies.	Phosphorylation has been detected in large-scale phosphoproteomic studies of human, mouse, and rat tissues, though specific sites on PSMA4 are not consistently reported across all studies.	Phosphorylation has been detected in large-scale phosphoproteomic studies of human, mouse, and rat tissues, though specific sites on PSMA4 are not consistently reported across all studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the comparative analysis of PSMA4 orthologs.

Native Mass Spectrometry for Proteasome Complex Analysis

Native mass spectrometry (MS) is a powerful technique to study intact protein complexes, providing information on stoichiometry, subunit composition, and interactions.[3][4][5]

a. Proteasome Isolation:

- Harvest cells or tissues and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM ATP, 10% glycerol, and protease inhibitors).
- Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet insoluble material.



- The supernatant containing the soluble proteasome complexes is then subjected to affinity purification using an antibody against a specific proteasome subunit or a tag.
- b. Sample Preparation for Native MS:
- Buffer exchange the purified proteasome complexes into a volatile buffer, such as ammonium acetate (e.g., 150 mM, pH 7.0), using size-exclusion chromatography or buffer exchange columns.
- Adjust the protein concentration to an optimal range for native MS analysis (typically in the low micromolar range).
- c. Native MS Analysis:
- Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source.
- Optimize instrument parameters (e.g., capillary voltage, cone voltage, and collision energy)
 to maintain the integrity of the proteasome complex during ionization and transmission
 through the mass spectrometer.
- Acquire mass spectra over a high mass-to-charge (m/z) range to detect the intact proteasome complexes.
- Collision-induced dissociation (CID) or other fragmentation techniques can be used to dissociate the complex in the gas phase to identify its subunits.

Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)

2D-PAGE separates proteins based on two independent properties: isoelectric point (pl) in the first dimension and molecular weight in the second dimension. This technique is useful for resolving the different subunits of the proteasome and detecting PTMs that alter a protein's pl or mass.

a. Sample Preparation:



- Isolate proteasomes as described in the native MS protocol.
- Solubilize the purified proteasome complexes in a rehydration buffer containing urea, thiourea, CHAPS, DTT, and carrier ampholytes.
- b. First Dimension: Isoelectric Focusing (IEF):
- Apply the protein sample to an immobilized pH gradient (IPG) strip.
- Rehydrate the IPG strip with the sample overnight at room temperature.
- Perform isoelectric focusing using a programmed voltage gradient until the proteins have migrated to their respective isoelectric points.
- c. Second Dimension: SDS-PAGE:
- Equilibrate the focused IPG strip in a buffer containing SDS and DTT, followed by a second equilibration step with iodoacetamide.
- Place the equilibrated IPG strip onto a large-format SDS-polyacrylamide gel.
- Run the electrophoresis until the dye front reaches the bottom of the gel.
- d. Visualization and Analysis:
- Stain the gel with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain).
- Excise protein spots of interest for identification by mass spectrometry.

Immunoblotting for PSMA4 Detection

Immunoblotting (Western blotting) is used to detect the presence and relative abundance of PSMA4 in different samples.

- a. Sample Preparation and SDS-PAGE:
- Prepare protein lysates from cells or tissues.
- Determine the protein concentration of the lysates.



- Separate the proteins by SDS-PAGE.
- b. Protein Transfer:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
- c. Immunodetection:
- Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for PSMA4 overnight at 4°C.
- Wash the membrane to remove unbound primary antibody.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Wash the membrane to remove unbound secondary antibody.
- d. Detection:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane.
- Detect the chemiluminescent signal using X-ray film or a digital imaging system.

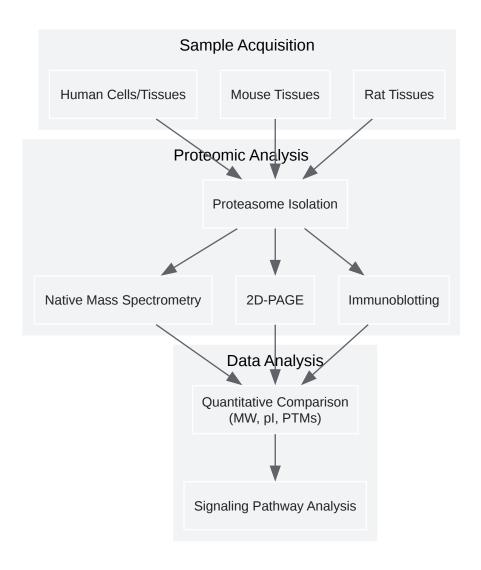
Signaling Pathways and Logical Relationships

PSMA4, as a core component of the proteasome, is intrinsically involved in cellular signaling pathways that are regulated by protein degradation. The ubiquitin-proteasome system (UPS) is central to the regulation of numerous signaling cascades, including the NF-kB and Wnt pathways.

Experimental Workflow for Comparative Analysis of PSMA4 Orthologs



The following diagram illustrates a typical experimental workflow for the comparative analysis of PSMA4 orthologs.



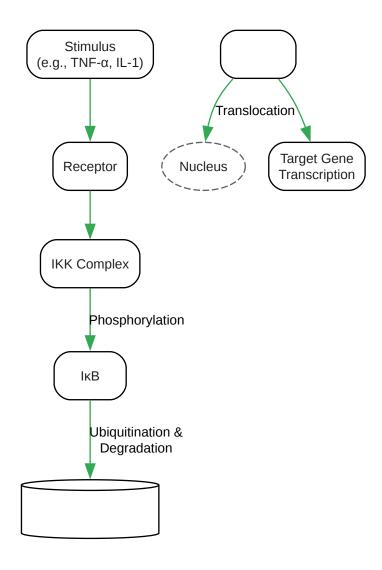
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Experimental workflow for comparative analysis of PSMA4 orthologs.

PSMA4 in the NF-κB Signaling Pathway

The NF-kB signaling pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and apoptosis. Its activation is tightly controlled by the degradation of its inhibitor, lkB, by the proteasome.





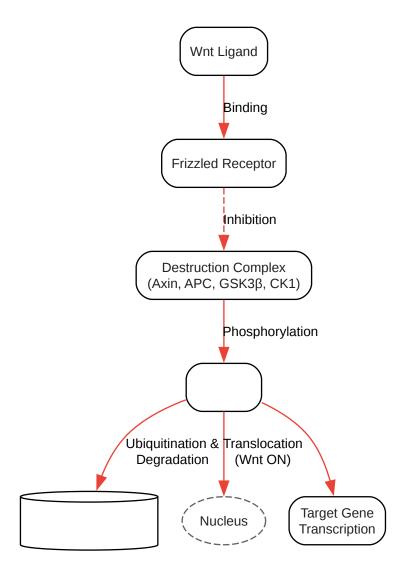
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Role of the proteasome, including PSMA4, in NF-kB signaling.

PSMA4 in the Wnt/β-catenin Signaling Pathway

The Wnt/ β -catenin signaling pathway is crucial for embryonic development and tissue homeostasis. In the absence of a Wnt signal, β -catenin is targeted for degradation by the proteasome.





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The proteasome's, including PSMA4, role in Wnt/ β -catenin signaling.

In conclusion, PSMA4 is a highly conserved protein across human, mouse, and rat, reflecting its fundamental role in cellular function. The subtle differences in its properties and potential variations in post-translational modifications may have implications for species-specific regulation of the proteasome. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals investigating the role of PSMA4 in health and disease. Further research into the species-specific aspects of PSMA4 function and regulation will undoubtedly provide deeper insights into the complex biology of the proteasome and its potential as a therapeutic target.



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